Vesnarinone

Description

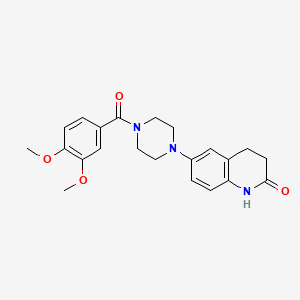

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNYJIZDIRKMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231411 | |

| Record name | Vesnarinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81840-15-5 | |

| Record name | Vesnarinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81840-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vesnarinone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081840155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vesnarinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vesnarinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESNARINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COW40EV8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vesnarinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Vesnarinone's Mechanism of Action in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesnarinone is a quinolinone derivative with a complex and multifaceted mechanism of action in cardiac myocytes. Initially developed as a positive inotropic agent for the treatment of congestive heart failure, its clinical use has been hampered by a narrow therapeutic window and dose-dependent adverse effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cardiac myocytes, focusing on its interactions with key cellular components. We delve into its role as a phosphodiesterase III inhibitor, its modulation of various ion channels critical for cardiac electrophysiology, and its impact on intracellular calcium homeostasis. Furthermore, this guide explores the immunomodulatory properties of this compound through its influence on cytokine production. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are provided to offer a thorough resource for researchers and professionals in cardiovascular drug development.

Introduction

This compound is a synthetic, orally active agent that has demonstrated a unique pharmacological profile in the context of cardiac function.[1] Unlike traditional inotropic drugs, its mechanism of action is not singular but rather a composite of several distinct molecular interactions within the cardiomyocyte.[1][2] This complexity accounts for both its therapeutic potential and its challenging clinical application.[2] This guide will systematically dissect the primary mechanisms of action of this compound in cardiac myocytes.

Phosphodiesterase III (PDE III) Inhibition

This compound is classified as a phosphodiesterase III (PDE III) inhibitor.[1][3] PDE III is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac myocytes.[3]

Signaling Pathway

Inhibition of PDE III by this compound leads to an accumulation of intracellular cAMP.[3] This, in turn, activates protein kinase A (PKA), which phosphorylates several key proteins involved in cardiac excitation-contraction coupling.

Quantitative Data

While the inhibitory effect on PDE III is a recognized mechanism, specific IC50 values for this compound in isolated cardiac myocyte preparations are not consistently reported in the literature, highlighting a gap in the quantitative understanding of this particular action.

Modulation of Cardiac Ion Channels

A significant aspect of this compound's pharmacological profile is its direct interaction with several types of ion channels in the cardiomyocyte membrane, which collectively influences the cardiac action potential.[1][2]

Sodium Channels (INa)

This compound has been shown to prolong the opening time of sodium channels.[1][2] This effect can contribute to an increased sodium influx during the action potential, which may indirectly lead to an increase in intracellular calcium via the sodium-calcium exchanger.

Potassium Channels (IK)

This compound blocks the delayed rectifier potassium current (IK), a key current responsible for cardiac repolarization.[4] Specifically, it has been shown to block the rapid component of the delayed rectifier current (IKr).[4][5]

Quantitative Data on IK Block:

| Parameter | Value | Species | Reference |

| IK block development time constant (at +10 mV) | 361 ms | Rabbit | [4] |

| IK block recovery time constant (at -75 mV) | 1.87 seconds | Rabbit | [4] |

| Frequency-dependent IK block | Twofold increase at 2 Hz vs 0.2 Hz | Rabbit | [4] |

L-type Calcium Channels (ICa,L)

This compound increases the open probability of L-type calcium channels.[6] This effect is concentration-dependent and contributes to the positive inotropic effect of the drug.

Quantitative Data on L-type Ca2+ Channel Modulation:

| This compound Concentration | Increase in Open Probability (Po) | Species | Reference |

| 10-5 mol/L | 2.25-fold | Embryonic Chick | [6] |

| 2 x 10-5 mol/L | 3-fold | Embryonic Chick | [6] |

| 10-4 mol/L | 4.3-fold | Embryonic Chick | [6] |

Signaling Pathway Diagram

Effects on Intracellular Calcium Homeostasis

The positive inotropic effect of this compound is ultimately mediated by an increase in the intracellular calcium available to the contractile machinery.[1][7] This is a consequence of both its PDE III inhibitory action and its direct effects on ion channels. Studies have shown that this compound can restore contractility and improve calcium handling in models of cardiac dysfunction.[7] It has been observed to correct slowed diastolic calcium removal; however, its effect on cytosolic calcium overload can be partial.[7]

Immunomodulatory Effects: Cytokine Inhibition

Beyond its direct cardiac effects, this compound exhibits immunomodulatory properties by inhibiting the production of various pro-inflammatory cytokines.[8][9][10] This action is thought to contribute to its clinical effects in heart failure, a condition associated with chronic inflammation.[10]

Quantitative Data on Cytokine Inhibition

| Cytokine | This compound Concentration | Effect | Cell Type | Reference |

| IL-6 | 26 µmol/L | Significant suppression | Human Umbilical Vein Endothelial Cells (HUVEC) | [1] |

| GM-CSF | 26 µmol/L | Significant suppression | HUVEC | [1] |

| G-CSF | 26 µmol/L | Significant suppression | HUVEC | [1] |

| TNF-α | 1 to 30 µg/mL | Inhibition | Human whole blood | [8] |

| IFN-γ | 1 to 30 µg/mL | Inhibition | Human whole blood | [8] |

| IL-1β | - | Inhibitory effects | Human peripheral blood mononuclear cells, Jurkat T cell line, THP-1 monocytic cell line | [9] |

| IL-2 | - | Inhibitory effects | Human peripheral blood mononuclear cells, Jurkat T cell line, THP-1 monocytic cell line | [9] |

It is important to note that while in vitro studies demonstrate potent anti-cytokine effects, some clinical studies have not observed a measurable in vivo effect on circulating cytokine levels in patients with heart failure.[11]

Experimental Workflow for Cytokine Analysis

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure ionic currents (e.g., INa, IK, ICa,L) in isolated cardiac myocytes.

-

Cell Preparation: Single ventricular myocytes are isolated by enzymatic digestion of cardiac tissue.

-

Recording Configuration: The whole-cell patch-clamp technique is used. A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and sealed onto the membrane of a single myocyte. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

-

Solutions:

-

External Solution (Tyrode's): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4. Specific channel blockers (e.g., tetrodotoxin for INa, E-4031 for IKr) can be added to isolate the current of interest.

-

Internal (Pipette) Solution: Typically contains a high concentration of K+ (e.g., K-aspartate or KCl), EGTA to buffer intracellular calcium, Mg-ATP, and HEPES. The pH is adjusted to 7.2.

-

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure the desired ionic currents. For example, to measure IK, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials.

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Data analysis software is used to measure current amplitudes, kinetics, and voltage-dependence.

Intracellular Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

-

Cell Preparation: Isolated cardiac myocytes are plated on glass coverslips.

-

Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. The AM ester allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Imaging: A fluorescence microscope equipped with a high-speed camera is used to capture changes in fluorescence intensity, which correlate with changes in [Ca2+]i. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate [Ca2+]i.

-

Data Analysis: The amplitude, rise time, and decay kinetics of the calcium transients are analyzed to determine the effects of this compound.

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of specific cytokines in biological samples.

-

Principle: An antibody specific for the cytokine of interest is pre-coated onto a microplate. The sample (e.g., cell culture supernatant) is added to the wells, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

-

Procedure:

-

Samples and standards are added to the antibody-coated wells.

-

The plate is washed to remove unbound substances.

-

The enzyme-linked detection antibody is added.

-

The plate is washed again.

-

The substrate solution is added, and the color is allowed to develop.

-

A stop solution is added to terminate the reaction.

-

The optical density of each well is measured using a microplate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of the cytokine, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Conclusion

The mechanism of action of this compound in cardiac myocytes is a complex interplay of PDE III inhibition, direct modulation of sodium, potassium, and calcium channels, and immunomodulatory effects on cytokine production. This multiplicity of actions underlies its positive inotropic effects but also contributes to a narrow therapeutic index and the potential for proarrhythmic events, which have limited its clinical utility.[12] A thorough understanding of these intricate mechanisms at the molecular and cellular levels is crucial for the development of safer and more effective cardiac therapies. This guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted pharmacology of this compound and to inform the design of novel cardiovascular drugs with more targeted and favorable profiles.

References

- 1. Inotropic agent this compound inhibits cytokine production and E-selectin expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new inotropic agent for treating congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound prolongs action potential duration without reverse frequency dependence in rabbit ventricular muscle by blocking the delayed rectifier K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frequency-dependent effects of various IKr blockers on cardiac action potential duration in a human atrial model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effects of this compound on L-type single Ca2+ channel current in cultured ventricular myocytes of embryonic chick] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound restores contractility and calcium handling in early endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cytokine production by a new inotropic agent, this compound, in human lymphocytes, T cell line, and monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a potential cytokine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on peripheral circulating levels of cytokines and cytokine receptors in patients with heart failure: a report from the this compound Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A dose-dependent increase in mortality with this compound among patients with severe heart failure. This compound Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

Vesnarinone's intricate dance with myocardial ion channels: A technical guide for researchers.

For researchers, scientists, and drug development professionals, this in-depth guide dissects the multifaceted effects of vesnarinone on myocardial ion channels. This compound, a quinolinone derivative, exhibits a complex pharmacological profile, acting as both a phosphodiesterase 3 (PDE3) inhibitor and a direct modulator of several critical ion channels within the heart. This dual mechanism contributes to its positive inotropic effects, but also to the proarrhythmic risks that have limited its clinical application.

This document provides a comprehensive overview of the quantitative effects of this compound on key myocardial ion channels, details the experimental methodologies used to elucidate these effects, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative effects of this compound on myocardial ion channels.

The following tables summarize the known quantitative effects of this compound on major myocardial ion channels. The data has been compiled from various electrophysiological studies.

| Potassium Channels | This compound Effect | Quantitative Data | Cell Type | Experimental Technique |

| IKr (hERG) | Inhibition (Open channel block) | IC50: 17.7 ± 2.5 µM | Xenopus laevis oocytes expressing hERG | Two-electrode voltage clamp |

| Frequency-dependent block | Block increases with stimulation frequency | Rabbit ventricular myocytes | Whole-cell patch clamp | |

| IKs (KvLQT1/minK) | Minimal to no effect | Not significantly inhibited | Human embryonic kidney (HEK) 293T cells | Whole-cell patch clamp |

| Other Kv Channels (Kv1.4, Kv1.5, Kv2.1) | Minimal to no effect | <30% reduction at 10-100 µM | L-cells stably transfected with Kv clones | Whole-cell patch clamp |

| Calcium Channels | This compound Effect | Quantitative Data | Cell Type | Experimental Technique |

| ICa,L (L-type) | Increased open probability (Po) | 2.25-fold increase at 10 µM; 3-fold at 20 µM; 4.3-fold at 100 µM[1] | Embryonic chick ventricular myocytes | Cell-attached patch clamp |

| Channel kinetics | No change in open/close time constants at 10-20 µM; slight decrease in open time at 100 µM[1] | Embryonic chick ventricular myocytes | Cell-attached patch clamp |

| Sodium Channels | This compound Effect | Quantitative Data | Cell Type | Experimental Technique |

| INa (Peak and Late) | Prolongation of opening time | Primarily qualitative descriptions available.[2] Specific IC50 and kinetic data are not well-documented in the reviewed literature. | Myocardial cells | General electrophysiological recordings |

Experimental Protocols

Whole-Cell Patch Clamp for IKr (hERG) Current Measurement

This protocol is a generalized representation based on methodologies described in the literature for studying this compound's effect on hERG channels expressed in heterologous systems like HEK 293T cells or Xenopus oocytes.

1. Cell Preparation:

-

Culture HEK 293T cells stably expressing the hERG channel.

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

For oocytes, inject hERG cRNA and incubate for 2-4 days.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal with a cell and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

To elicit IKr currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.

-

Apply this compound at various concentrations to the external solution and record the changes in the tail current amplitude to determine the IC50.

-

To study frequency dependence, vary the rate of the depolarizing pulses (e.g., 0.1 Hz, 0.5 Hz, 1 Hz, 2 Hz) in the presence and absence of this compound.

Cell-Attached Patch Clamp for ICa,L Single-Channel Recording

This protocol is a generalized representation for studying the effect of this compound on single L-type calcium channels in cardiomyocytes, as described in studies on embryonic chick ventricular myocytes.[1]

1. Cell Preparation:

-

Isolate ventricular myocytes from embryonic chick hearts.

-

Plate the isolated cells on collagen-coated glass coverslips and culture for 24-48 hours.

2. Solutions:

-

Bath Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2 (pH adjusted to 7.4 with KOH). This high-K+ solution is used to zero the cell membrane potential.

-

Pipette Solution (in mM): 110 BaCl2, 10 HEPES (pH adjusted to 7.4 with Ba(OH)2). Barium is used as the charge carrier to increase the single-channel current amplitude and avoid calcium-dependent inactivation.

-

This compound is added to the bath solution at desired concentrations.[1]

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier suitable for single-channel recording.

-

Fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ.

-

Form a high-resistance seal (>10 GΩ) on the surface of a myocyte.

-

Apply depolarizing voltage steps from a holding potential of -70 mV to 0 mV for 200 ms to elicit single-channel openings.

-

Record single-channel currents before and after the application of this compound to the bath.

-

Analyze the data to determine the open probability (Po), mean open time, and mean closed time.

Signaling Pathways and Experimental Workflows

Caption: this compound's primary signaling pathway in cardiomyocytes.

Caption: Generalized workflow for whole-cell patch-clamp experiments.

References

Early Clinical Trial Results for Vesnarinone in Heart Failure: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the early clinical trial results for Vesnarinone in the treatment of heart failure. It is intended for a technical audience and focuses on the quantitative data, experimental protocols, and mechanistic insights derived from these foundational studies. This compound, a quinolinone derivative, emerged as a novel inotropic agent with a complex mechanism of action, initially showing promise but ultimately revealing a narrow therapeutic window and significant safety concerns that led to the cessation of its development for heart failure.

Executive Summary

This compound demonstrated a dose-dependent effect on morbidity and mortality in patients with severe heart failure. Early, shorter-term studies suggested a significant benefit at a 60 mg/day dose, including reduced risk of death and worsening heart failure, and improved quality of life.[1][2] However, a higher dose of 120 mg/day was associated with increased mortality, halting its use in initial trials.[1][2] Subsequent larger, longer-term trials, notably the VEST (this compound Survival Trial), not only confirmed the increased mortality at higher doses but also failed to show a survival benefit at lower doses, and in fact, suggested an increased risk of sudden cardiac death.[3][4] The primary adverse effect of concern was reversible neutropenia.[1][2] Mechanistically, this compound acts as a phosphodiesterase inhibitor and modulates several myocardial ion channels, leading to its inotropic effects.[5] It has also been shown to inhibit the production of certain cytokines, which may have contributed to its observed clinical effects.[5][6]

Quantitative Data from Key Clinical Trials

The following tables summarize the key quantitative outcomes from the pivotal early clinical trials of this compound.

Table 2.1: this compound Study Group Trial Results (6-Month Follow-Up)[1][2][7]

| Outcome Measure | Placebo Group (n=238) | This compound 60 mg/day (n=239) | Risk Reduction (95% CI) | P-value |

| Morbidity & Mortality | ||||

| Death or Worsening Heart Failure | 50 patients (21.0%) | 26 patients (10.9%) | 50% (20% to 69%) | 0.003 |

| All-Cause Mortality | 33 deaths (13.9%) | 13 deaths (5.4%) | 62% (28% to 80%) | 0.002 |

| Adverse Events | ||||

| Reversible Neutropenia | 0% | 2.5% | - | < 0.01 |

| Quality of Life | ||||

| Improvement Score | Baseline | Greater Improvement | - | 0.008 |

Table 2.2: VEST (this compound Survival Trial) Results[3][4]

| Outcome Measure | Placebo Group (n=1,283) | This compound 30 mg/day (n=1,275) | This compound 60 mg/day (n=1,275) | P-value (60mg vs Placebo) |

| Mortality | ||||

| Number of Deaths | 239 (18.6%) | 266 (20.9%) | 289 (22.7%) | < 0.02 |

| Annualized Mortality Rate | 23.5% | 26.5% | 29.1% | - |

| Cause of Excess Mortality | - | - | Sudden Cardiac Death | - |

| Adverse Events | ||||

| Agranulocytosis | - | 0.2% | 1.2% | - |

| Quality of Life | ||||

| Improvement at 8 Weeks | Baseline | - | Significant Improvement | < 0.001 |

| Improvement at 16 Weeks | Baseline | - | Significant Improvement | 0.003 |

Experimental Protocols

This compound Study Group Trial (NEJM 1993;329:149-55)

-

Study Design: A randomized, double-blind, placebo-controlled trial conducted at 22 hospitals in the United States.[7]

-

Patient Population: 477 patients with symptomatic heart failure (NYHA Class I-IV) despite conventional therapy with digoxin and ACE inhibitors.[2] Key inclusion criteria included a left ventricular ejection fraction (LVEF) of 30% or less.[1][2] The mean LVEF was 20%.[2]

-

Intervention: Patients were randomly assigned to receive placebo, 60 mg of this compound per day, or 120 mg of this compound per day.[1] Randomization to the 120 mg arm was terminated early due to increased mortality.[1][2]

-

Primary Endpoint: A composite of major cardiovascular morbidity (hospital admission for worsening heart failure requiring inotropic treatment for at least 4 hours) and all-cause mortality.[2]

-

Secondary Endpoints: All-cause mortality and quality of life.[2]

-

Follow-up: 6 months.[2]

This compound Survival Trial (VEST)

-

Study Design: A longer-term, large-scale randomized, double-blind, placebo-controlled trial.[3][4]

-

Patient Population: 3,833 patients with NYHA Class III or IV heart failure and an LVEF of 30% or less, who were receiving optimal standard therapy.[4] The mean LVEF was 21%.[3]

-

Intervention: Patients were randomized to receive placebo, 30 mg of this compound daily, or 60 mg of this compound daily.[3]

-

Primary Endpoint: All-cause mortality.[3]

-

Secondary Endpoints: Quality of life, hospitalizations, adverse events, and worsening heart failure.[3]

-

Mean Follow-up: 286 days.[4]

Mechanistic Insights and Signaling Pathways

This compound's mechanism of action is multifaceted, involving positive inotropic effects, ion channel modulation, and anti-inflammatory properties.[5]

Inotropic and Ion Channel Effects

This compound is a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][8] This, in turn, increases intracellular calcium levels, enhancing myocardial contractility. Additionally, this compound affects multiple myocardial ion channels. It prolongs the opening of sodium channels and decreases the delayed outward and inward rectifying potassium currents.[5] This modulation of ion flow contributes to its inotropic effect with minimal impact on heart rate.[3]

References

- 1. Effects of this compound on morbidity and mortality in patients with heart failure. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of this compound on Morbidity and Mortality in Patient with Heart failure - American College of Cardiology [acc.org]

- 3. This compound Survival Trial - American College of Cardiology [acc.org]

- 4. A dose-dependent increase in mortality with this compound among patients with severe heart failure. This compound Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a new inotropic agent for treating congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acpjournals.org [acpjournals.org]

- 8. Clinical characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Vesnarinone in Modulating Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesnarinone, a synthetic quinolinone derivative, was initially developed as a positive inotropic agent for the treatment of congestive heart failure.[1] Its mechanism of action is complex, involving the inhibition of phosphodiesterase 3 (PDE3) and modulation of various myocardial ion channels, leading to increased intracellular calcium and prolonged sodium channel opening.[1][2] Beyond its cardiovascular effects, a significant body of preclinical evidence has emerged highlighting this compound's potent immunomodulatory properties, particularly its ability to regulate the production of inflammatory cytokines.[3][4] This guide provides an in-depth technical overview of the mechanisms, experimental evidence, and methodologies related to this compound's role in cytokine modulation.

Core Mechanism of Cytokine Modulation

This compound's primary immunomodulatory effect stems from its ability to suppress the expression of pro-inflammatory cytokines by interfering with key intracellular signaling pathways. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammatory responses.

In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[5][6] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those for various pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.

This compound intervenes in this process by preventing the degradation of IκBα.[5][7] It has been shown to bind to Valosin-Containing Protein (VCP), which is essential for the degradation of polyubiquitinated IκBα by the proteasome.[7] By inhibiting the interaction between VCP and the 26S proteasome, this compound stabilizes IκBα, thereby keeping NF-κB inactive in the cytoplasm and suppressing the transcription of cytokine genes.[7] This targeted action provides a molecular basis for its anti-inflammatory effects observed in numerous in vitro studies.[5]

Experimental Data on Cytokine Modulation

This compound has been shown to inhibit the production of a wide range of cytokines in various experimental settings. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Cytokine Production

| Cell Type/System | Stimulus | Cytokines Inhibited | Concentration Range | Reference(s) |

| Human Whole Blood (Healthy & Heart Failure Patients) | Lipopolysaccharide (LPS) | TNF-α, IFN-γ, IL-1α, IL-1β, G-CSF | 1 - 30 µg/mL | [3][8] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS / IFN-γ + LPS | TNF-α | Not specified | [9] |

| Human Monocytic Cell Line (THP-1) | Not specified | TNF-α, IFN-γ, IL-1β, IL-2 | Not specified | [10] |

| Mouse Peritoneal Macrophages | LPS | TNF-α, IL-6 | Concentration-dependent | [11] |

| Primary Adult Human Microglia | LPS / IFN-γ + LPS | TNF-α | Not specified | [9] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Interleukin-1β (IL-1β) | IL-6, GM-CSF, G-CSF | 26 µmol/L | [12] |

Table 2: In Vivo Effects of this compound on Cytokine Production

| Animal Model | Condition | Cytokines Measured (and reduced) | Key Outcome | Reference(s) |

| Rabbits | Endotoxin-induced Systemic Inflammatory Response | Plasma TNF-α, Plasma IL-1β | Reduced mortality and acidosis | [13] |

| Rats | Experimental Autoimmune Myocarditis | Serum TNF-α, Serum IL-1β | Attenuated myocardial damage | [14] |

| Mice | Encephalomyocarditis virus infection | TNF-α | Improved survival and reduced myocardial damage | [15] |

Contradictory Clinical Evidence

Despite the robust preclinical data demonstrating this compound's anti-cytokine effects, these findings did not translate into measurable effects in a large-scale human clinical trial. The this compound Trial (VEST) investigated the drug's impact on patients with moderate-to-advanced heart failure.[16][17] Analysis of plasma samples from this trial showed that treatment with either 30 mg or 60 mg of this compound daily over 24 weeks had no significant effect on the circulating levels of TNF-α, soluble TNF receptors (sTNFR1, sTNFR2), IL-6, or soluble IL-6 receptor (sIL-6R) compared to placebo.[16][18]

This discrepancy between in vitro and in vivo human results suggests that the systemic circulating levels of cytokines in chronic heart failure may not be significantly influenced by the mechanisms targeted by this compound at the doses administered.[16] It is also possible that local tissue-level cytokine production is affected, which may not be reflected in peripheral blood measurements.[18] Ultimately, the VEST study revealed a dose-dependent increase in mortality, primarily due to an increased risk of sudden death, which led to the discontinuation of its development for heart failure.[19][20]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on cytokine production.

Protocol 1: In Vitro Cytokine Production in Human Whole Blood

This protocol is based on the methodology described by Matsumori et al.[3][8]

-

Blood Collection: Draw venous blood from subjects into sterile tubes containing heparin as an anticoagulant.

-

Cell Culture Preparation:

-

Dilute the heparinized whole blood 1:1 with RPMI 1640 culture medium.

-

Dispense the diluted blood into wells of a sterile 24-well culture plate.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in RPMI 1640.

-

Add this compound to the appropriate wells to achieve final concentrations ranging from 1 to 30 µg/mL. Include a vehicle control (medium with solvent only).

-

-

Stimulation:

-

Add Lipopolysaccharide (LPS) to the wells at a final concentration of 10 µg/mL to stimulate cytokine production. Include an unstimulated control (no LPS).

-

-

Incubation: Incubate the culture plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Sample Collection: After incubation, centrifuge the plates to pellet the blood cells. Collect the supernatant (plasma-culture medium mixture).

-

Cytokine Measurement:

-

Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-1β, G-CSF) in the collected supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[21]

-

Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

-

Protocol 2: TNF-α mRNA Expression Analysis in Macrophages

This protocol describes a general method to assess this compound's effect on cytokine gene expression.

-

Cell Culture: Culture a macrophage cell line (e.g., mouse peritoneal macrophages or THP-1 human monocytes differentiated into macrophages) in appropriate media and conditions.[11]

-

Treatment and Stimulation:

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a suitable agent, such as LPS.

-

-

RNA Extraction: After a defined stimulation period (e.g., 4-6 hours), lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent).[21]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR):

-

Perform real-time qPCR using the synthesized cDNA, specific primers for the target cytokine gene (e.g., TNF-α), and a housekeeping gene (e.g., GAPDH) for normalization.[11]

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect DNA amplification.

-

-

Data Analysis: Calculate the relative expression of the target gene (TNF-α mRNA) in this compound-treated samples compared to control samples after normalizing to the housekeeping gene, using a method like the ΔΔCt method.

Conclusion

This compound demonstrates clear and potent inhibitory effects on the production of pro-inflammatory cytokines in a variety of in vitro and preclinical in vivo models. Its primary mechanism of action involves the suppression of the NF-κB signaling pathway through the stabilization of the inhibitory protein IκBα. However, these compelling preclinical findings were not substantiated in a large-scale clinical trial in patients with heart failure, where this compound failed to alter systemic cytokine levels and was associated with increased mortality. This discrepancy underscores the challenge of translating in vitro immunomodulatory effects to complex clinical disease states. While this compound itself is not a viable therapeutic, its mechanisms of cytokine inhibition continue to be of significant interest to researchers developing novel anti-inflammatory agents. The study of this compound serves as a valuable case study in drug development, highlighting the importance of understanding the disconnect between preclinical efficacy and clinical outcomes.

References

- 1. This compound: a new inotropic agent for treating congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound: a potential cytokine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses TNF-induced activation of NF-kappa B, c-Jun kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses TNFα mRNA expression by inhibiting valosin-containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound on TNF alpha production in human peripheral blood mononuclear cells and microglia: a preclinical study for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cytokine production by a new inotropic agent, this compound, in human lymphocytes, T cell line, and monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is a selective inhibitor of macrophage TNF(alpha) release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inotropic agent this compound inhibits cytokine production and E-selectin expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and amrinone reduce the systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of this compound in the progression of myocardial damage in experimental autoimmune myocarditis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of virus-induced myocardial injury with a novel immunomodulating agent, this compound. Suppression of natural killer cell activity and tumor necrosis factor-alpha production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of this compound on peripheral circulating levels of cytokines and cytokine receptors in patients with heart failure: a report from the this compound Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytokines and cytokine receptors in advanced heart failure: an analysis of the cytokine database from the this compound trial (VEST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects f this compound on peripheral circulating levels of cytokines and cytokine receptors in patients with heart failure: A report from the this compound trial - ProQuest [proquest.com]

- 19. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A dose-dependent increase in mortality with this compound among patients with severe heart failure. This compound Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Vesnarinone: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesnarinone is a quinolinone derivative that has been investigated as a positive inotropic agent for the management of heart failure. Its mechanism of action is complex, involving a dual pathway of phosphodiesterase 3 (PDE3) inhibition and modulation of key cardiac ion channels. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, including its mechanism of action, effects on cardiac myocytes, and relevant signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of inotropic agents and the treatment of heart failure.

Introduction

This compound (OPC-8212) is an orally active quinolinone derivative that exhibits modest, dose-dependent positive inotropic effects with minimal chronotropic activity.[1][2] It has been the subject of significant research and clinical investigation for its potential therapeutic role in heart failure. Unlike traditional inotropic agents, this compound possesses a multifaceted mechanism of action that extends beyond simple enhancement of cardiac contractility, including immunomodulatory effects through the inhibition of cytokine production.[3][4] However, its clinical development was hampered by a narrow therapeutic window and significant adverse effects, including an increased risk of mortality at higher doses.[5][6] This guide delves into the technical details of this compound's pharmacology to provide a thorough understanding of its properties.

Mechanism of Action

This compound's positive inotropic effect is primarily attributed to its dual mechanism of action: inhibition of phosphodiesterase 3 (PDE3) and modulation of cardiac ion channels.

Phosphodiesterase 3 (PDE3) Inhibition

This compound selectively inhibits the activity of human cardiac cGMP-inhibited phosphodiesterase, which is consistent with the inhibition of PDE3.[7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This cascade of events results in an increased influx of calcium into the cardiomyocyte and enhanced calcium uptake into the sarcoplasmic reticulum, ultimately leading to an increase in myocardial contractility.

Figure 1: this compound's PDE3 Inhibition Pathway.

Modulation of Ion Channels

This compound directly affects several myocardial ion channels, contributing to its inotropic and electrophysiological properties.[5]

-

Sodium Channels: this compound prolongs the opening time of sodium channels, which can lead to an increase in intracellular sodium concentration.[5] This, in turn, can enhance calcium entry through the sodium-calcium exchanger (NCX), further contributing to the positive inotropic effect.

-

Potassium Channels: this compound inhibits the delayed rectifier potassium current (IK), specifically the rapid component (IKr) mediated by the hERG channel.[1] This inhibition prolongs the action potential duration (APD), which can also contribute to an increased calcium influx.

Figure 2: this compound's Ion Channel Modulation Pathway.

Inhibition of Cytokine Production

This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-1 (IL-1), and interleukin-6 (IL-6).[3][4] This immunomodulatory effect may contribute to its clinical benefits, as chronic inflammation is implicated in the pathophysiology of heart failure. The exact mechanism of cytokine inhibition is not fully elucidated but appears to be independent of its cAMP-elevating effects.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Pharmacological Data

| Parameter | Value | Species/System | Reference |

| PDE Inhibition | |||

| Ki (cGMP-inhibited PDE) | 8.5 µM | Human Cardiac Tissue | [5] |

| Ion Channel Blockade | |||

| IC50 (hERG current) | 17.7 ± 2.5 µM | Xenopus laevis oocytes | [1] |

| IC50 (hERG + MiRP1) | 15.0 ± 3.0 µM | Xenopus laevis oocytes | [1] |

| IC50 (mutant hERG) | 10.7 ± 3.7 µM | Xenopus laevis oocytes | [1] |

Table 2: Clinical Trial Data (VEST Trial)

| Parameter | Placebo (n=1283) | This compound 30 mg/day (n=1275) | This compound 60 mg/day (n=1275) | Reference |

| Patient Demographics | ||||

| Mean Age (years) | 63 | 63 | 63 | [9] |

| Female (%) | 24 | 24 | 24 | [9] |

| Mean Ejection Fraction (%) | 21 | 21 | 21 | [9] |

| NYHA Class III (%) | 100 | 100 | 100 | [9] |

| Mortality | ||||

| Number of Deaths | 239 (18.6%) | 266 (20.9%) | 289 (22.7%) | [9] |

| Annualized Mortality Rate | 23.5 | 26.5 | 29.1 | [9] |

| p-value vs. Placebo | - | NS | <0.02 | [9] |

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol is a general guideline for measuring PDE3 inhibition, based on radioenzymatic assays.

Materials:

-

[3H]-cAMP

-

PDE3 enzyme source (e.g., homogenized cardiac tissue)

-

This compound or other inhibitors

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing assay buffer, PDE3 enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding [3H]-cAMP.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

-

Separate the unreacted [3H]-cAMP from the [3H]-adenosine using an anion-exchange resin column.

-

Quantify the amount of [3H]-adenosine in the eluate using liquid scintillation counting.

-

Calculate the percentage of PDE3 inhibition for each this compound concentration and determine the IC50 value.

Figure 3: Workflow for PDE3 Inhibition Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording ion channel currents in isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipettes

-

Extracellular (bath) solution (e.g., Tyrode's solution)

-

Intracellular (pipette) solution (specific to the ion channel being studied)

-

This compound

Procedure:

-

Isolate single ventricular myocytes from animal hearts (e.g., guinea pig, rabbit) using enzymatic digestion.

-

Place the isolated cells in a recording chamber on the stage of an inverted microscope.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Approach a myocyte with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Apply a series of voltage-clamp protocols to elicit and record the specific ion current of interest (e.g., INa, IK).

-

Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

-

Record the changes in the ion channel currents in the presence of the drug.

-

Analyze the data to determine the effects of this compound on current amplitude, kinetics, and voltage-dependence.

Figure 4: Workflow for Whole-Cell Patch-Clamp.

Adverse Effects and Clinical Considerations

The clinical utility of this compound has been significantly limited by its adverse effect profile. The most serious concerns are:

-

Increased Mortality: At a dose of 120 mg/day, this compound was associated with a significant increase in mortality in patients with heart failure.[5] The VEST trial also showed a statistically significant increase in mortality with the 60 mg/day dose compared to placebo.[9] The excess mortality is largely attributed to an increased risk of sudden cardiac death, likely due to the pro-arrhythmic effects of the drug.[9]

-

Neutropenia: this compound can cause a reversible, dose-dependent neutropenia.[5] This adverse effect requires regular monitoring of blood counts.

Due to these safety concerns, this compound is not currently a widely used therapeutic agent for heart failure.

Conclusion

This compound is a positive inotropic agent with a unique and complex pharmacological profile, characterized by its dual mechanism of PDE3 inhibition and ion channel modulation, as well as its immunomodulatory effects on cytokine production. While it has demonstrated some beneficial effects on morbidity and quality of life at lower doses in certain patient populations, its narrow therapeutic window and the significant risk of increased mortality at higher doses have precluded its widespread clinical use. This technical guide has provided a detailed overview of the core scientific knowledge regarding this compound, which may serve as a valuable resource for researchers in the field of cardiac pharmacology and drug development. Further research into agents with similar multifaceted mechanisms of action, but with a more favorable safety profile, may hold promise for the future treatment of heart failure.

References

- 1. Open channel block of HERG K(+) channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 3. This compound: a new inotropic agent for treating congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. This compound Survival Trial - American College of Cardiology [acc.org]

Unraveling the Immunomodulatory Landscape of Vesnarinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesnarinone, a quinolinone derivative initially developed as a cardiotonic agent, has demonstrated significant immunomodulatory properties that warrant in-depth investigation for its potential therapeutic applications beyond heart failure. This technical guide provides a comprehensive overview of the core immunomodulatory mechanisms of this compound, its effects on various immune cells and cytokine production, and detailed experimental protocols for its study. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to facilitate a deeper understanding of its mode of action.

Introduction

This compound is a synthetic quinolinone derivative that has been shown to modulate immune responses, primarily through the inhibition of pro-inflammatory cytokine production and interference with key signaling pathways.[1][2][3] Its multifaceted mechanism of action, which includes the inhibition of phosphodiesterase (PDE) type III and modulation of ion channels, contributes to its immunomodulatory effects.[3][4] This guide delves into the technical aspects of this compound's impact on the immune system, providing researchers with the necessary information to design and execute further studies.

Core Immunomodulatory Mechanisms

This compound exerts its immunomodulatory effects through several key mechanisms:

-

Inhibition of Cytokine Production: this compound has been shown to inhibit the production of several pro-inflammatory cytokines in a concentration-dependent manner.[5] This includes a significant reduction in Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1 beta (IL-1β), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Granulocyte Colony-Stimulating Factor (G-CSF).[4][6]

-

Modulation of Immune Cell Function: The compound affects a range of immune cells. It inhibits the production of TNF-α by macrophages and microglia.[3][5] this compound has also been observed to suppress the activation of T-cells and the cytotoxic activity of Natural Killer (NK) cells.[2]

-

Interference with NF-κB Signaling: A primary mechanism underlying this compound's anti-inflammatory effects is its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, an endogenous inhibitor of NF-κB.[7]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibition of Cytokine Production by this compound

| Cell Type | Stimulus | Cytokine Measured | This compound Concentration | Observed Effect | Reference |

| Human Whole Blood | Lipopolysaccharide (LPS) | TNF-α, IFN-γ, IL-1α, IL-1β, IL-6, G-CSF | 1 - 30 µg/mL | Dose-dependent inhibition of all cytokines. | [6] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Interleukin-1 beta (IL-1β) | IL-6, GM-CSF, G-CSF | 26 µmol/L | Significant suppression of cytokine production. | [8] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen | TNF-α, IFN-γ, IL-1β, IL-2 | Not specified | Inhibitory effects observed. | [4] |

| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Concentration-dependent | Inhibition of TNF-α and IL-6 release. | [5] |

Table 2: In Vivo Effects of this compound

| Study Population | This compound Dosage | Outcome Measured | Result | Reference |

| Patients with Heart Failure | 30 mg and 60 mg daily | Circulating levels of TNF-α and IL-6 | No significant effect on circulating cytokine levels over 24 weeks. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory properties of this compound.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine levels in cell culture supernatants or plasma using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

96-well ELISA plates

-

Coating antibody (specific for the cytokine of interest)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell culture supernatants or plasma samples

-

Recombinant cytokine standards

-

Detection antibody (biotinylated, specific for the cytokine)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Standard Incubation: Add serially diluted standards and samples (cell culture supernatants or plasma) to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Stop the reaction by adding stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)

This protocol describes the detection of IκBα phosphorylation, a key indicator of NF-κB activation, using Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against phosphorylated IκBα (p-IκBα)

-

Primary antibody against total IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus (e.g., TNF-α). Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα to normalize for protein loading.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol details the use of a luciferase reporter gene assay to quantify NF-κB transcriptional activity.

Materials:

-

Cells transfected with an NF-κB-driven luciferase reporter plasmid

-

This compound and stimulus (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with this compound and/or a stimulus.

-

Cell Lysis: After the desired incubation time, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Reaction: Add the luciferase assay reagent to the cell lysate.

-

Measurement: Measure the luminescence using a luminometer.

-

Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Figure 1: this compound inhibits the NF-κB signaling pathway.

Figure 2: Experimental workflow for assessing this compound's effect on cytokine production.

Conclusion

This compound exhibits potent immunomodulatory properties, primarily through the inhibition of pro-inflammatory cytokine production via the suppression of the NF-κB signaling pathway. The provided data and experimental protocols offer a robust framework for researchers to further explore the therapeutic potential of this compound in inflammatory and autoimmune diseases. While in vitro studies have consistently demonstrated its anti-inflammatory effects, the translation of these findings to in vivo efficacy requires further investigation, as highlighted by the contrasting results from clinical trials in heart failure patients.[9] Future research should focus on elucidating the cell-type-specific effects of this compound and its potential for combination therapies.

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. The effect of this compound on TNF alpha production in human peripheral blood mononuclear cells and microglia: a preclinical study for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cytokine production by a new inotropic agent, this compound, in human lymphocytes, T cell line, and monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a selective inhibitor of macrophage TNF(alpha) release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses TNF-induced activation of NF-kappa B, c-Jun kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Effects of this compound on peripheral circulating levels of cytokines and cytokine receptors in patients with heart failure: a report from the this compound Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Vesnarinone's Impact on Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesnarinone is a complex inotropic agent with a multifaceted mechanism of action that significantly impacts intracellular calcium ([Ca2+]i) levels, particularly in cardiomyocytes. Its effects are not attributable to a single pathway but rather to a combination of interactions with key regulators of calcium homeostasis. This technical guide provides an in-depth analysis of this compound's influence on intracellular calcium, detailing the underlying molecular mechanisms, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the involved signaling pathways. Understanding these intricate interactions is crucial for the continued exploration of this compound and the development of novel cardiovascular therapies.

Core Mechanisms of Action

This compound's primary effects on intracellular calcium are mediated through three principal mechanisms:

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and enhances the activity of L-type calcium channels and components of the sarcoplasmic reticulum, ultimately increasing intracellular calcium.[1]

-

Modulation of Ion Channels: this compound directly affects various myocardial ion channels. It prolongs the opening time of sodium channels and decreases the delayed outward and inward rectifying potassium currents.[1] These actions can indirectly influence calcium levels by altering the membrane potential and the driving force for calcium entry.

-

Effects on L-type Calcium Channels: this compound has been shown to directly increase the open probability of L-type calcium channels in a concentration-dependent manner, leading to enhanced calcium influx during depolarization.[2]

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on parameters related to intracellular calcium. It is important to note that direct dose-response data on absolute intracellular calcium concentrations is limited in the reviewed literature.

Table 1: Effect of this compound on L-type Calcium Channel Open Probability in Embryonic Chick Ventricular Myocytes [2]

| This compound Concentration (mol/L) | Fold Increase in Open Probability (Po) |

| 1 x 10⁻⁵ | 2.25 |

| 2 x 10⁻⁵ | 3.0 |

| 1 x 10⁻⁴ | 4.3 |

Table 2: Clinical Effects of this compound on Cardiac Function (3-Month Therapy) [3]

| Daily this compound Dose | Change in PWRmax/EDV² | Change in Ejection Fraction | Change in Cardiac Output |

| 30 mg/day | +14.2 ± 35.4% (not significant) | Not specified | Not specified |

| 60 mg/day | +28 ± 32% (p < 0.005) | +21 ± 14% (p < 0.005) | +14 ± 14% (p < 0.005) |

PWRmax/EDV² is an index of inotropic state (maximal ventricular power divided by the square of end-diastolic volume).

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a general method for measuring [Ca2+]i in cultured cells, such as cardiomyocytes, using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM glucose, pH 7.4

-

Ionomycin

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

-

Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and culture until the desired confluence.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Wash the cells once with HBS.

-

Incubate the cells in the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with this compound at the desired concentrations and record the changes in the fluorescence ratio.

-

-

Calibration:

-

At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin (5-10 µM) in the presence of high extracellular calcium.

-

Determine the minimum fluorescence ratio (Rmin) by subsequently adding a calcium chelator like EGTA (10-20 mM) to the ionomycin-containing solution.

-

-

Data Analysis:

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Kd is the dissociation constant of Fura-2 (typically ~224 nM), R is the experimental fluorescence ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturated conditions.

-

Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement

This protocol outlines the whole-cell patch-clamp technique to record L-type calcium currents (ICa,L) in isolated cardiomyocytes.

Materials:

-

External Solution (Tyrode's solution): 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

-

Internal (Pipette) Solution: 120 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA, pH 7.2 with CsOH. (Cesium and TEA are used to block potassium currents).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation: Isolate single ventricular myocytes using standard enzymatic digestion protocols.

-

Pipette Fabrication: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation:

-

Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -80 mV to inactivate sodium channels.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit ICa,L.

-

-

Drug Application:

-

After obtaining a stable baseline recording of ICa,L, perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the current traces before, during, and after drug application to determine the extent of current modulation.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct current-voltage (I-V) relationships to analyze the voltage-dependence of the channel activity.

-

Analyze the kinetics of channel activation and inactivation.

-

Signaling Pathways and Experimental Workflows

This compound's Signaling Pathway for Increasing Intracellular Calcium

Caption: this compound inhibits phosphodiesterase, increasing cAMP and activating PKA, which enhances L-type Ca²⁺ channel activity and modulates SR Ca²⁺-ATPase, leading to increased intracellular calcium.

Experimental Workflow for Measuring this compound's Effect on [Ca2+]i

Caption: Workflow for quantifying intracellular calcium changes in response to this compound using Fura-2 AM fluorescence imaging.

Conclusion

This compound exerts a complex and multifaceted influence on intracellular calcium levels, primarily through the inhibition of phosphodiesterase and direct modulation of ion channels, including L-type calcium channels. The available data indicates a dose-dependent effect on cardiac function, which is intrinsically linked to its impact on calcium homeostasis. While the precise quantitative dose-response on intracellular calcium concentrations requires further investigation, the experimental protocols outlined in this guide provide a robust framework for future studies. A deeper understanding of these mechanisms at a quantitative level will be instrumental in refining the therapeutic applications of this compound and in the development of next-generation inotropic agents with improved safety and efficacy profiles.

References

- 1. This compound: a new inotropic agent for treating congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effects of this compound on L-type single Ca2+ channel current in cultured ventricular myocytes of embryonic chick] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose dependence of chronic positive inotropic effect of this compound in patients with congestive heart failure due to idiopathic or ischemic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Vesnarinone (OPC-8212): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesnarinone (OPC-8212), a quinolinone derivative developed by Otsuka Pharmaceutical, emerged as a novel cardiotonic agent in the late 1980s. Its unique pharmacological profile, characterized by a dual mechanism of action involving phosphodiesterase 3 (PDE3) inhibition and modulation of ion channels, set it apart from other inotropic agents of its time. This technical guide provides an in-depth exploration of the discovery, development, and mechanistic underpinnings of this compound. It consolidates preclinical and clinical data, details key experimental methodologies, and visually represents its complex signaling pathways. While initial clinical trials in patients with congestive heart failure (CHF) showed promising improvements in morbidity and quality of life at a 60 mg/day dose, the development of this compound was ultimately halted due to a dose-dependent increase in mortality observed at higher doses. This document serves as a comprehensive resource for researchers and professionals in drug development, offering valuable insights into the multifaceted journey of a promising yet cautionary cardiovascular drug candidate.

Discovery and Preclinical Development

Genesis of a Novel Inotrope